molecular formula C18H17NO3 B10845092 6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline

6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline

Cat. No.: B10845092
M. Wt: 295.3 g/mol
InChI Key: RIQQTUOYRGIOFQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features methoxy groups at the 6th, 7th, and 3rd positions of the quinoline ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6,7-dimethoxyquinoline with 3-methoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired compound. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Formation of quinoline derivatives with substituted functional groups at the methoxy positions.

Scientific Research Applications

6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The methoxy groups can enhance its binding affinity to the target sites, thereby increasing its potency. Additionally, the compound may induce apoptosis in cancer cells by activating the mitotic spindle checkpoint and causing cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-3-(3-methoxy-phenyl)-quinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activities. The presence of three methoxy groups can enhance its solubility and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

6,7-dimethoxy-3-(3-methoxyphenyl)quinoline

InChI

InChI=1S/C18H17NO3/c1-20-15-6-4-5-12(8-15)14-7-13-9-17(21-2)18(22-3)10-16(13)19-11-14/h4-11H,1-3H3

InChI Key

RIQQTUOYRGIOFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C3C=C(C(=CC3=C2)OC)OC

Origin of Product

United States

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